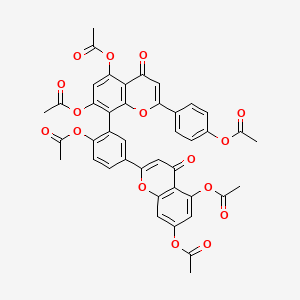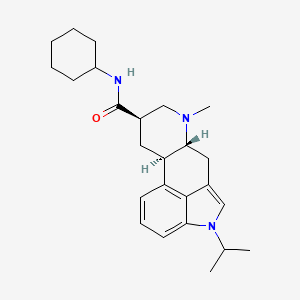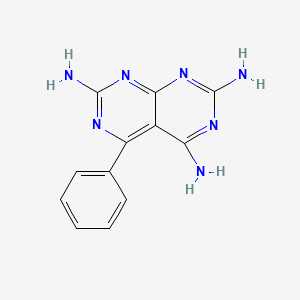
Ampyrimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampyrimine is a diuretic agent.
Wissenschaftliche Forschungsanwendungen
Self-assembly in Nonpolar Solvents
A study by Rospenk and Koll (2007) explored the self-assembly of 2-aminopyrimidines, including compounds related to Ampyrimine, in low polar solvents. This research contributes to understanding the molecular interactions and assembly processes of pyrimidine derivatives in nonpolar environments, which can have implications for materials science and nanotechnology applications Rospenk and Koll, 2007.
Antimicrobial Activity
A study by Huan et al. (2020) discussed the classification and application of antimicrobial peptides (AMPs), where derivatives of pyrimidine (potentially including compounds similar to Ampyrimine) exhibit a range of inhibitory effects against bacteria, fungi, parasites, and viruses. This research underscores the potential application of Ampyrimine derivatives in developing new antimicrobial agents Huan et al., 2020.
Metal Corrosion Inhibition
Yadav et al. (2015) investigated new pyrimidine derivatives as organic inhibitors against the corrosion of mild steel in acidic medium. Such research suggests that Ampyrimine or its derivatives might have applications in protecting metals from corrosion, which is significant for industrial and engineering fields Yadav et al., 2015.
Cell Growth and Protein Production
Carvalhal et al. (2003) examined the use of nucleotides, nucleosides, and bases, including pyrimidine derivatives, to arrest cell growth. This can be crucial for consistent production of biopharmaceuticals and has implications in biotechnology and pharmaceutical manufacturing Carvalhal et al., 2003.
Exploration of Sequence Space for Antimicrobial Peptides
Yoshida et al. (2018) presented a methodology for optimizing the efficacy of antimicrobial peptides using an artificial evolutionary workflow. This includes the exploration of sequence and structural space, which can be relevant for the design and discovery of new drugs, including those based on pyrimidine structures like Ampyrimine Yoshida et al., 2018.
Eigenschaften
CAS-Nummer |
5587-93-9 |
|---|---|
Produktname |
Ampyrimine |
Molekularformel |
C12H11N7 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
5-phenylpyrimido[4,5-d]pyrimidine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7/c13-9-7-8(6-4-2-1-3-5-6)16-11(14)18-10(7)19-12(15)17-9/h1-5H,(H6,13,14,15,16,17,18,19) |
InChI-Schlüssel |
KTPVSQNBBGUGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
5587-93-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ampyrimine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



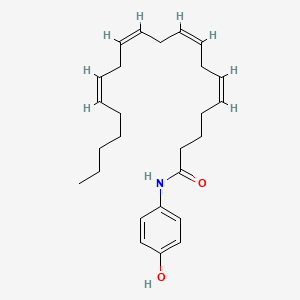
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)
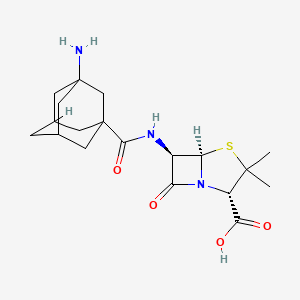
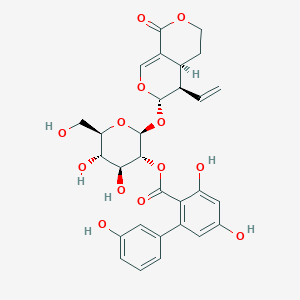
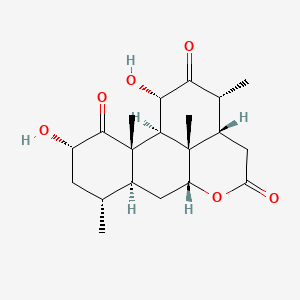
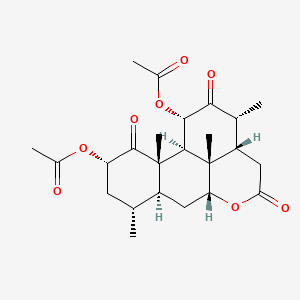
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
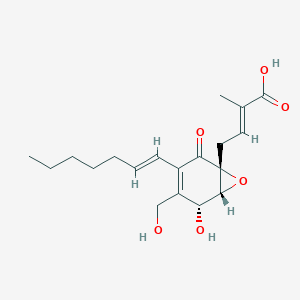
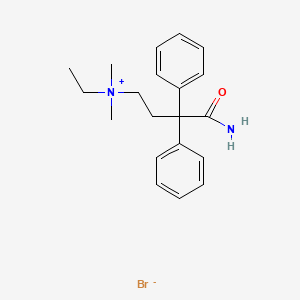
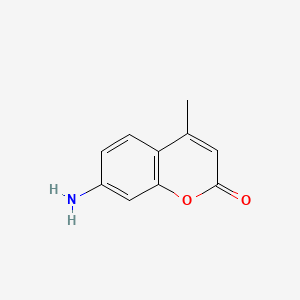
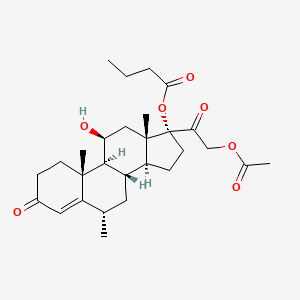
![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
